1-(4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)piperidin-1-yl)ethanone 1-(4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1797885-93-8
VCID: VC6944475
InChI: InChI=1S/C15H26N2O4S/c1-11(2)10-22(20,21)14-8-17(9-14)15(19)13-4-6-16(7-5-13)12(3)18/h11,13-14H,4-10H2,1-3H3
SMILES: CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCN(CC2)C(=O)C
Molecular Formula: C15H26N2O4S
Molecular Weight: 330.44

1-(4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)piperidin-1-yl)ethanone

CAS No.: 1797885-93-8

Cat. No.: VC6944475

Molecular Formula: C15H26N2O4S

Molecular Weight: 330.44

* For research use only. Not for human or veterinary use.

1-(4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)piperidin-1-yl)ethanone - 1797885-93-8

Specification

CAS No. 1797885-93-8
Molecular Formula C15H26N2O4S
Molecular Weight 330.44
IUPAC Name 1-[4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C15H26N2O4S/c1-11(2)10-22(20,21)14-8-17(9-14)15(19)13-4-6-16(7-5-13)12(3)18/h11,13-14H,4-10H2,1-3H3
Standard InChI Key SOEVCJNWUSMUAW-UHFFFAOYSA-N
SMILES CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCN(CC2)C(=O)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 1-[4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]piperidin-1-yl]ethanone, reflects its intricate structure:

  • A piperidine ring substituted at the 4-position with a 3-(isobutylsulfonyl)azetidine-1-carbonyl group.

  • An acetyl group (-COCH3_3) at the 1-position of the piperidine.

  • A sulfonamide-functionalized azetidine (four-membered nitrogen-containing ring) linked via a carbonyl bridge.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H26N2O4S\text{C}_{15}\text{H}_{26}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight330.44 g/mol
SMILESCC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCN(CC2)C(=O)C
SolubilitySoluble in organic solvents
PubChem CID72719037

The sulfonyl group (-SO2_2-) enhances polarity, potentially improving solubility in aqueous environments, while the azetidine and piperidine rings contribute to conformational rigidity .

Synthesis and Preparation

Synthesis of this compound involves multi-step organic reactions, as inferred from analogous azetidine derivatives .

Key Synthetic Steps

  • Azetidine Sulfonylation: Reacting azetidine with isobutylsulfonyl chloride under basic conditions (e.g., triethylamine) to form 3-(isobutylsulfonyl)azetidine .

  • Carbonyl Bridge Formation: Coupling the sulfonylated azetidine with piperidine-4-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt).

  • Acetylation: Introducing the acetyl group via nucleophilic acyl substitution on the piperidine nitrogen using acetyl chloride.

Optimization Challenges

  • Steric Hindrance: The azetidine’s small ring size complicates sulfonylation, requiring precise temperature control (0–5°C) .

  • Purification: Chromatographic techniques (e.g., flash chromatography) are critical due to the compound’s polar functional groups.

TargetPotential Interaction MechanismRelevance
JAK EnzymesSulfonamide-ATP binding site interactionAutoimmune disease therapy
AcetylcholinesteraseAcetyl group binding to catalytic serineNeurodegenerative disease

Physicochemical Characterization

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at ~1700 cm1^{-1} (C=O stretch), ~1350 cm1^{-1} (S=O asym), and ~1150 cm1^{-1} (S=O sym).

  • NMR: 1H^1\text{H} NMR would show signals for the isobutyl group (δ 1.0–1.2 ppm, doublet) and piperidine protons (δ 3.0–3.5 ppm).

Future Research Directions

  • Pharmacological Profiling: In vitro assays to evaluate JAK or AChE inhibitory activity.

  • ADMET Studies: Assessing absorption, distribution, and toxicity using in silico models or rodent studies.

  • Synthetic Optimization: Exploring greener solvents (e.g., cyclopentyl methyl ether) to improve yield.

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